1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone
Description
Properties
Molecular Formula |
C17H17NOS |
|---|---|
Molecular Weight |
283.4 g/mol |
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(4-methylphenyl)sulfanylethanone |
InChI |
InChI=1S/C17H17NOS/c1-13-6-8-15(9-7-13)20-12-17(19)18-11-10-14-4-2-3-5-16(14)18/h2-9H,10-12H2,1H3 |
InChI Key |
HNQAMJPNGVKODD-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)N2CCC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Acylation of Indoline with Chloroacetyl Chloride
The initial step involves N-acylation of indoline using chloroacetyl chloride under basic conditions. Indoline (1.0 equiv.) is treated with chloroacetyl chloride (1.2 equiv.) in anhydrous dichloromethane (DCM) with triethylamine (2.0 equiv.) as a base at 0–5°C. The reaction proceeds via deprotonation of indoline’s NH group, followed by nucleophilic attack on the acyl chloride, yielding N-(chloroacetyl)indoline (Intermediate A) in 78–85% yield.
Reaction Conditions:
-
Solvent: DCM
-
Temperature: 0–5°C → room temperature (2 h)
-
Workup: Washing with 10% HCl, saturated NaHCO₃, and brine
-
Purification: Silica gel chromatography (hexane/EtOAc 7:3)
Characterization of Intermediate A:
Thiolation with p-Toluenethiol
Intermediate A undergoes nucleophilic substitution with sodium p-toluenethiolate (1.5 equiv.) in dimethyl sulfoxide (DMSO) at 80°C for 6 h. The chloride is displaced by the thiolate anion, affording the target compound in 65–72% yield.
Optimization Insights:
-
Base Selection: NaH (1.2 equiv.) outperformed K₂CO₃ due to enhanced thiolate generation.
-
Solvent Screening: DMSO > DMF > THF (higher polarity favored reaction rate).
-
Excess Thiolate: 1.5 equiv. minimized disulfide byproduct formation.
Characterization of Target Compound:
-
¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.0 Hz, 2H, Ar-H), 7.20–7.05 (m, 6H, Ar-H), 4.30 (t, J = 8.0 Hz, 2H, CH₂), 3.95 (s, 2H, COCH₂S), 3.10 (t, J = 8.0 Hz, 2H, CH₂), 2.70 (quin, J = 7.6 Hz, 2H, CH₂), 2.35 (s, 3H, CH₃).
-
¹³C NMR (100 MHz, CDCl₃): δ 195.2 (C=O), 143.5 (C-S), 136.8–124.3 (Ar-C), 52.1 (COCH₂S), 45.2 (CH₂), 29.7 (CH₂), 21.2 (CH₃).
Palladium-Catalyzed Coupling Approach
Synthesis of 1-(2,3-Dihydro-indol-1-yl)ethanone
Indoline is acylated with propiolic acid using Pd(OAc)₂ (5 mol%) and Xantphos (10 mol%) in toluene at 110°C. This oxidative coupling introduces the acetyl group regioselectively at the N-position, yielding 1-(2,3-dihydro-indol-1-yl)ethanone (Intermediate B) in 70% yield.
Key Reaction Parameters:
-
Catalyst: Pd(OAc)₂/Xantphos
-
Oxidant: Cu(OAc)₂ (2.0 equiv.)
-
Solvent: Toluene
-
Time: 12 h
Sulfur Insertion via Cross-Coupling
Intermediate B reacts with p-toluenesulfonyl chloride (1.5 equiv.) in the presence of Pd₂(dba)₃ (3 mol%) and BrettPhos (6 mol%) in dioxane at 100°C. The tosyl group is reductively cleaved in situ using LiAlH₄, generating the p-tolylsulfanyl moiety (82% yield).
Mechanistic Rationale:
-
Oxidative addition of Pd⁰ to the C-S bond.
-
Transmetalation with Intermediate B.
Comparative Data:
| Method | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|
| Nucleophilic | 72 | 98 | 6 |
| Pd-Catalyzed | 82 | 95 | 12 |
Scalability and Industrial Considerations
The nucleophilic route is preferred for gram-scale synthesis due to lower catalyst costs, while the Pd-catalyzed method offers superior regiocontrol for complex analogs. Critical parameters include:
-
Moisture Control: Strict anhydrous conditions prevent hydrolysis of chloroacetyl intermediates.
-
Catalyst Recycling: Pd recovery via aqueous extraction (ninhydrin test) reduces costs.
Emerging Methodologies
Recent advances in electrochemical sulfenylation (constant current: 10 mA, Pt electrodes) enable direct C-H thiolation of Intermediate B, achieving 68% yield without metal catalysts .
Chemical Reactions Analysis
Types of Reactions
WAY-115071 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of WAY-115071 include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from the reactions of WAY-115071 depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce oxygenated derivatives, while reduction reactions may yield hydrogenated derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound features an indole structure, which is known for its biological significance. The presence of the p-tolylsulfanyl group enhances its potential activity in biological systems. The molecular formula is , and it possesses unique properties that make it suitable for various applications.
Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including 1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone, in cancer treatment. Indole compounds have demonstrated significant anticancer activity against various cancer cell lines:
- Mechanism of Action : Indole derivatives often target tubulin polymerization, disrupting the mitotic spindle formation necessary for cell division. This mechanism has been shown to be effective against multiple types of cancer cells, including breast (MCF-7), lung (A549), and ovarian (SKOV3) cancers .
- Case Studies : In vitro studies have reported IC50 values for related indole compounds ranging from 2.1 µM to 8.7 µM against different cancer cell lines, indicating strong anticancer potential .
Antimicrobial Properties
Indole derivatives are also recognized for their antimicrobial activities. The compound has been investigated for its effectiveness against various pathogens:
- Antibacterial Activity : Research indicates that certain indole derivatives exhibit potent antibacterial effects against strains such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae .
- Antifungal Activity : Additionally, these compounds have shown antifungal properties against Candida albicans and Aspergillus species, making them valuable in treating infections caused by resistant strains .
Synthetic Approaches
The synthesis of this compound can be achieved through various methods:
- Ugi Reaction : This multicomponent reaction allows for the efficient synthesis of complex indole derivatives. The Ugi four-component reaction is particularly useful in generating diverse libraries of compounds for high-throughput screening in drug discovery .
Toxicological Considerations
While exploring the applications of this compound, it is essential to consider its safety profile:
Mechanism of Action
The mechanism of action of WAY-115071 involves its role as a kinase inhibitor. It targets specific kinases involved in various cellular processes, thereby modulating their activity. This inhibition can lead to the suppression of disease-related pathways, making it a valuable compound for therapeutic applications .
Comparison with Similar Compounds
Key Observations :
- Receptor Selectivity : Piperazine-substituted analogs (e.g., benzylpiperazinyl derivatives) exhibit balanced D₂/D₄ antagonism, mimicking clozapine’s atypical antipsychotic profile .
- Allosteric Modulation : Benzothiazole-substituted derivatives (e.g., R1) act as negative allosteric modulators (NAMs) of D₂ receptors, suggesting substituent-dependent modulation mechanisms .
- Enzyme Inhibition: Isoquinoline-linked derivatives (e.g., compound 11) show potent CYP inhibition, highlighting versatility beyond CNS applications .
Physicochemical Properties
Substituents significantly influence solubility, stability, and bioavailability:
Key Trends :
Biological Activity
1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structural motif that includes a dihydroindole core and a p-tolylsulfanyl group. The molecular formula is C13H15NOS, with a molecular weight of approximately 233.33 g/mol. The presence of the indole moiety is significant as indole derivatives are known for their diverse biological activities.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. The general synthetic route may include:
- Formation of Dihydroindole: Using appropriate reagents to reduce the indole ring.
- Sulfanylation: Introducing the p-tolylsulfanyl group through nucleophilic substitution.
- Acetylation: Finalizing with acetylation to form the target compound.
Antibacterial Activity
Research has shown that compounds containing indole structures exhibit significant antibacterial properties. For instance, derivatives similar to this compound have demonstrated low minimum inhibitory concentrations (MIC) against various bacterial strains:
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus (MRSA) | < 1 |
| Similar Indole Derivative | Escherichia coli | > 100 |
| Similar Indole Derivative | Candida albicans | 7.80 |
These results indicate that while some derivatives are effective against Gram-positive bacteria like S. aureus, they may be less effective against Gram-negative bacteria such as E. coli .
Anticancer Activity
Several studies have highlighted the anticancer potential of indole derivatives. For example, compounds structurally related to this compound have shown antiproliferative effects on various cancer cell lines:
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| A549 (lung cancer) | This compound | < 10 |
| HeLa (cervical cancer) | Similar Indole Derivative | < 20 |
These findings suggest that this compound could inhibit cell growth in rapidly dividing cancer cells while having a lesser effect on normal fibroblast cells .
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity: Some studies indicate that indole derivatives can inhibit key enzymes involved in bacterial resistance mechanisms.
- Induction of Apoptosis: In cancer cells, these compounds may trigger apoptotic pathways, leading to cell death.
- Molecular Docking Studies: Computational studies suggest strong binding affinities to proteins involved in bacterial survival and cancer cell proliferation .
Case Studies
Recent case studies have explored the efficacy of this compound in vivo and in vitro settings:
- In Vivo Study: A model using mice injected with A549 cells showed significant tumor reduction when treated with the compound compared to control groups.
- In Vitro Study: Treatment of S. aureus cultures with varying concentrations resulted in a dose-dependent reduction in bacterial viability.
Q & A
Basic Question: What are the standard synthetic routes for 1-(2,3-Dihydro-indol-1-yl)-2-p-tolylsulfanyl-ethanone, and how can reaction intermediates be optimized?
Methodological Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions between indoline derivatives and p-tolylsulfanyl groups under nucleophilic substitution conditions.
- Sulfonation or thiolation steps to introduce the sulfanyl moiety, often using reagents like Lawesson’s reagent or thiourea derivatives .
- Ketone formation via Friedel-Crafts acylation or oxidation of alcohol intermediates.
Optimization Tips:
- Monitor reaction progress using thin-layer chromatography (TLC) or HPLC to isolate intermediates.
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for reactivity) and temperature to minimize byproducts like sulfoxides or over-oxidized species .
Basic Question: Which analytical techniques are critical for confirming the structure and purity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS):
- X-ray Crystallography:
Advanced Question: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?
Methodological Answer:
Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., MIC for antimicrobial activity vs. IC for cytotoxicity) using controls like ciprofloxacin or doxorubicin .
- Structural Analogues: Compare activity with similar compounds (e.g., indole-sulfonyl derivatives in ) to identify structure-activity relationships (SAR).
- Mechanistic Studies:
Advanced Question: What strategies are recommended for improving the solubility and bioavailability of this compound in preclinical studies?
Methodological Answer:
- Salt Formation: React with HCl or sodium salts to enhance aqueous solubility.
- Prodrug Design: Introduce hydrolyzable groups (e.g., acetylated sulfanyl) to improve membrane permeability .
- Nanoparticle Encapsulation: Use PEGylated liposomes or polymeric nanoparticles to enhance circulation time .
Analytical Validation:
- Measure logP via reverse-phase HPLC to assess hydrophobicity.
- Perform in vitro permeability assays (e.g., Caco-2 cell monolayers) to predict oral bioavailability .
Basic Question: What safety precautions are essential when handling this compound in the lab?
Methodological Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (H315/H319 hazards) .
- Ventilation: Use fume hoods to prevent inhalation of dust/particulates (H335 risk).
- Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .
Advanced Question: How can computational methods aid in predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model binding to targets like cytochrome P450 or bacterial enzymes.
- MD Simulations: Run 100-ns trajectories in GROMACS to assess binding stability and conformational changes .
- QSAR Modeling: Train models on datasets of indole derivatives to predict IC values for novel analogues .
Advanced Question: What crystallographic insights can guide the design of more potent derivatives?
Methodological Answer:
- Analyze X-ray structures (e.g., torsion angles in ) to identify rigid vs. flexible regions.
- Modify sulfanyl-ethanone linker length to optimize target binding. For example:
- Shortening the linker may enhance affinity for hydrophobic enzyme pockets.
- Introducing electron-withdrawing groups (e.g., -CF) on the p-tolyl ring can improve metabolic stability .
Basic Question: How should researchers address discrepancies in spectroscopic data between synthetic batches?
Methodological Answer:
- Reproducibility Checks:
- Impurity Profiling:
- Employ LC-MS/MS to identify byproducts (e.g., sulfoxide derivatives) and adjust oxidation/reduction steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
